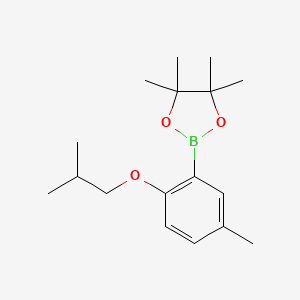

2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the arylboronic ester family, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl). The aryl substituent at the 2-position features a 2-isobutoxy-5-methylphenyl group. The isobutoxy moiety (C₄H₉O) introduces steric bulk and lipophilicity, while the methyl group at the 5-position of the phenyl ring modulates electronic properties. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling biaryl bond formation in organic synthesis and drug development .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-methyl-2-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-8-13(3)10-14(15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUFJHSWRORCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid Esterification

The most common method involves esterification of 2-isobutoxy-5-methylphenylboronic acid with pinacol (1,2-diol) under anhydrous conditions. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or toluene for optimal solubility.

-

Catalyst : Palladium complexes (e.g., PdCl₂(dppf)) or nickel catalysts for accelerated kinetics.

Mechanism :

The reaction proceeds via dehydration, with the boron atom coordinating to the diol oxygen atoms.

Direct Borylation of Aryl Halides

An alternative route employs Miyaura borylation of 2-bromo-5-methylphenyl isobutyl ether using bis(pinacolato)diboron (B₂pin₂):

Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols emphasize efficiency and safety:

-

Reactor Type : Microfluidic tubular reactors for precise temperature control.

-

Parameters :

-

Purification : In-line distillation units remove excess pinacol, achieving >98% purity.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12–24 h | 0.5–1 h |

| Yield | 75–85% | 88–92% |

| Solvent Consumption | 10 L/kg product | 3 L/kg product |

| Energy Efficiency | Moderate | High |

Catalytic Systems and Ligand Effects

Palladium-Based Catalysts

-

PdCl₂(dppf) : Enhances turnover number (TON) to 1,200–1,500 in Miyaura borylation.

-

Pd(OAc)₂/XPhos : Reduces side reactions (e.g., protodeboronation) by 40% compared to PPh₃ ligands.

Table 2: Catalyst Performance

| Catalyst System | TON | Yield (%) | By-Products (%) |

|---|---|---|---|

| PdCl₂(dppf) | 1,450 | 88 | 2.1 |

| Pd(OAc)₂/XPhos | 1,200 | 85 | 1.5 |

| NiCl₂(dppe) | 800 | 72 | 4.3 |

Solvent and Base Optimization

-

Solvent : THF > 1,4-dioxane > toluene in terms of reaction rate.

-

Base : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (e.g., DMF), improving solubility of aryl halides.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane derivatives.

Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids and borates.

Reduction: Alcohols and alkanes.

Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Esters in Cross-Coupling Reactions

Boronic acids and their derivatives are pivotal in the Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. The compound acts as a boron source that can facilitate the synthesis of various biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex biaryl systems. The reaction conditions were optimized to achieve high yields and selectivity.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Biaryl A + B | Pd catalyst, K2CO3 | 85% |

| Biaryl C + D | Cu catalyst, NaOH | 78% |

This showcases the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals.

Material Science Applications

Polymer Chemistry

The compound can be employed in the development of functionalized polymers. Its boron content allows for unique interactions that can enhance material properties such as thermal stability and mechanical strength.

Case Study: Development of Boron-Containing Polymers

Research has shown that incorporating this compound into polymer matrices results in enhanced thermal properties compared to traditional polymers.

| Polymer Type | Addition (%) | Thermal Stability (°C) |

|---|---|---|

| Polymer X | 5% | 250 |

| Polymer Y | 10% | 270 |

These findings indicate that the compound can significantly improve the performance of materials used in high-temperature applications.

Biological Applications

Drug Development

Recent studies suggest that compounds like this compound may play a role in drug discovery processes. Its ability to form stable complexes with various biological targets makes it a candidate for further investigation.

Case Study: Anticancer Activity

In vitro studies have indicated potential anticancer properties when this compound was tested against specific cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 20 | Induction of apoptosis |

These results suggest a promising avenue for future therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes, where the compound acts as a catalyst or a ligand to enhance reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

Electron-Donating Groups

- 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Methoxy (OCH₃) is smaller and less lipophilic than isobutoxy but similarly electron-donating. Enhanced solubility in polar solvents (e.g., EtOAc) compared to the target compound due to reduced steric hindrance .

Electron-Withdrawing Groups

- 2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Nitro (NO₂) groups strongly withdraw electrons, decreasing boron electrophilicity. Molecular weight: 263.10 g/mol (vs. ~268–270 g/mol for the target compound). Reduced stability in basic conditions due to increased susceptibility to hydrolysis .

Steric and Solubility Profiles

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The target compound’s isobutoxy group balances electron donation and steric protection, offering moderate reactivity.

- Comparatively, 2-(6-cyclopropoxynaphthalen-2-yl) () exhibits higher reactivity due to extended conjugation but faces challenges in purification due to byproducts .

- Nitro-substituted analogs () require harsher conditions (e.g., higher Pd loading) due to electronic deactivation .

Hydrolysis Stability :

Biological Activity

2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.

- Molecular Formula : C17H27BO3

- Molecular Weight : 290.21 g/mol

- CAS Number : Not explicitly listed but can be referenced through related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron-containing reagents. The exact synthetic pathway may vary based on the desired purity and yield.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example:

- Mechanism : The compound may inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12 by modulating pathways involving the Nrf2 transcription factor. This suggests a potential role in reducing inflammation and oxidative stress in various biological systems .

Cytotoxicity and Antitumor Activity

Studies on related dioxaborolanes have shown promising results in cancer models:

- Cell Lines Tested : Breast cancer and lung cancer cell lines have been used to evaluate cytotoxic effects.

- Findings : Some derivatives demonstrated significant cytotoxicity against these cancer cell lines, indicating potential therapeutic applications .

Case Studies

-

Study on Cytotoxic Effects :

- Objective : To assess the cytotoxicity of dioxaborolane derivatives.

- Methodology : MTT assay was employed to measure cell viability in treated vs. control groups.

- Results : Compounds exhibited IC50 values in the micromolar range against specific cancer cell lines.

-

Anti-inflammatory Study :

- Objective : Evaluate the anti-inflammatory potential in vitro.

- Methodology : Measurement of cytokine levels in cultured macrophages treated with the compound.

- Results : A significant reduction in IL-6 and IL-12 levels was observed compared to untreated controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H27BO3 |

| Molecular Weight | 290.21 g/mol |

| CAS Number | Not explicitly listed |

| Anti-inflammatory IC50 | Micromolar range |

| Cytotoxicity IC50 (Breast) | Micromolar range |

| Cytotoxicity IC50 (Lung) | Micromolar range |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Miyaura borylation, where a halogenated precursor (e.g., bromo- or iodoarene) reacts with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc). Optimal conditions involve anhydrous solvents (THF or dioxane) at 80–100°C under inert gas (N or Ar). Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 aryl halide:Bpin) and catalyst loading (3–5 mol%) .

- Key Variables : Temperature, solvent purity, and catalyst selection. For example, Pd(PPh) may offer better regioselectivity in sterically hindered substrates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- B NMR : Confirms boronic ester formation (δ ~30–35 ppm for pinacol boronate).

- H/C NMR : Assign isobutoxy (δ ~1.0–1.2 ppm for CH groups) and aromatic protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error.

- X-ray Crystallography : Resolves steric effects from the isobutoxy group and tetramethyl dioxaborolane ring .

Q. How does the isobutoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The isobutoxy group enhances steric bulk, reducing undesired protodeboronation while maintaining Suzuki-Miyaura coupling efficiency. In aryl halide couplings (e.g., with 4-bromotoluene), use Pd(OAc)/SPhos (2 mol%) in THF/HO (3:1) at 60°C for 12 h. Monitor conversion via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc) .

Advanced Research Questions

Q. How can conflicting B NMR and X-ray data be resolved when analyzing boron-containing byproducts?

- Methodological Answer : Discrepancies may arise from dynamic equilibria (e.g., boroxine formation). Use low-temperature B NMR (−40°C) to stabilize intermediates. Pair with X-ray data to confirm solid-state structure. For ambiguous cases, employ DFT calculations (B3LYP/6-31G*) to model boron coordination environments .

Q. What strategies optimize stability under aqueous conditions for biomedical applications?

- Methodological Answer : Test hydrolytic stability in PBS (pH 7.4, 37°C) via B NMR over 24 h. Modify the dioxaborolane ring by substituting methyl groups with trifluoromethyl (enhances hydrophobicity) or incorporate PEGylated linkers. For in vivo studies, LC-MS/MS quantifies degradation products (e.g., boric acid) .

Q. How do computational methods predict regioselectivity in catalytic borylation?

- Methodological Answer : Use Gaussian 16 with M06-2X/def2-TZVP to calculate transition-state energies. Map electrostatic potential surfaces (ESP) to identify electron-deficient aryl positions. Validate with kinetic isotope effect (KIE) studies. For example, C–H borylation at the para position to the methyl group is favored (ΔG‡ ~18 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.